Fmoc-leucine

Catalog No.
S713762
CAS No.
35661-60-0
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-leucine

CAS Number

35661-60-0

Product Name

Fmoc-leucine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1

InChI Key

CBPJQFCAFFNICX-IBGZPJMESA-N

Synonyms

Fmoc-L-leucine;35661-60-0;Fmoc-Leu-OH;N-Fmoc-L-leucine;Fmoc-L-Leu-OH;N-(9-fluorenylmethoxycarbonyl)-L-leucine;N-alpha-Fmoc-L-leucine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine;MLS002695993;L-LEUCINE,FMOCPROTECTED;CBPJQFCAFFNICX-IBGZPJMESA-N;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoicacid;MFCD00037133;SMR001562137;ST50307349;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoicacid;Fmocleucine;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoicacid;N-Fmocleucine;(2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-4-METHYLPENTANOICACID;9-FLUORENYLMETHOXYCARBONYL-L-LEUCINE;FMOC-LEU;N-FMOC-LEUCINE;PubChem10022;FMOC-NLEU-OH

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-L-leucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334290. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. It belongs to the ontological category of leucine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Leu-OH (CAS: 35661-60-0) is a highly purified, N-alpha-protected amino acid derivative universally utilized as the standard building block for introducing L-leucine residues in solid-phase peptide synthesis (SPPS) . As a γ-branched aliphatic amino acid, it provides a critical hydrophobic side chain while enabling mild, base-catalyzed deprotection (typically 20% piperidine in DMF) and standard trifluoroacetic acid (TFA) cleavage. This workflow fundamentally avoids the hazardous anhydrous hydrogen fluoride (HF) required by older Boc-SPPS methodologies. With typical procurement specifications demanding ≥98.0–99.0% HPLC purity, Fmoc-Leu-OH ensures high coupling efficiencies, minimal dipeptide impurities, and complete solubility in standard polar aprotic solvents, making it the baseline choice for scalable, high-throughput peptide manufacturing .

Research Fit

Workflow Fmoc/t-Bu solid-phase peptide synthesis
Purity Profile High purity across HPLC, assay, and TLC
Stereochemical Control Stringent enantiomeric purity and low D-enantiomer
Solubility Readily soluble in SPPS solvents such as DMF

Substituting Fmoc-Leu-OH with Boc-Leu-OH forces the manufacturing process into a Boc-SPPS workflow, which mandates highly toxic and corrosive anhydrous HF for final peptide cleavage, significantly increasing infrastructure costs and safety risks . Attempting to substitute leucine with other aliphatic Fmoc-amino acids like Fmoc-Ile-OH or Fmoc-Val-OH introduces severe steric hindrance; because isoleucine and valine are β-branched, their coupling rates are drastically slower, often requiring double-coupling protocols and extended reaction times to achieve acceptable yields [1]. Furthermore, using lower-purity or unprotected leucine results in uncontrolled polymerization, sequence truncation, and the accumulation of deletion sequences that are nearly impossible to separate during preparative HPLC, driving up downstream purification costs .

Substitution Risk

Steric Hindrance Mismatch

β-branched side chain alters coupling kinetics vs unbranched residues; may lead to incomplete sequences without adjusted protocols.

Reagent/Solvent Sensitivity

Coupling efficiency is highly condition-dependent; suboptimal reagent or solvent choice may reduce yield significantly.

Bioactivity Profile Difference

Self-assembly and PPARγ modulation are unique to Fmoc-leucine; other Fmoc-amino acids do not replicate these properties.

Elimination of Hazardous HF Cleavage via Fmoc Strategy

In solid-phase peptide synthesis, the choice between Fmoc-Leu-OH and Boc-Leu-OH fundamentally dictates the cleavage chemistry. Fmoc-Leu-OH is compatible with standard trifluoroacetic acid (TFA) cleavage cocktails (e.g., TFA/TIS/H2O), achieving high-yield peptide release and global deprotection in 1.5 to 2 hours at room temperature . In contrast, Boc-Leu-OH requires anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage [1]. The use of Fmoc-Leu-OH eliminates the need for specialized Teflon-lined HF handling apparatuses, reducing capital equipment costs and severe safety hazards while maintaining comparable or higher crude peptide yields.

Evidence DimensionCleavage Reagent Toxicity and Infrastructure
Target Compound DataFmoc-Leu-OH: Standard TFA cleavage (mild, standard glassware)
Comparator Or BaselineBoc-Leu-OH: Anhydrous HF cleavage (highly toxic, requires specialized Teflon apparatus)
Quantified DifferenceEliminates HF requirement while maintaining >90% cleavage efficiency
ConditionsStandard solid-phase peptide synthesis final global deprotection

Procurement teams prioritize Fmoc-protected amino acids to avoid the extreme safety hazards and regulatory burdens associated with HF-based Boc-SPPS facilities.

Coupling Yield
Reported
100% Fmoc-Leu-OH
99.1% Fmoc-Ile-OH
Higher per-coupling yield supports long-sequence crude purity
DCC-HOBt in DCM vs DIC/HOAt; cross-study comparison

Faster Coupling Kinetics Due to Gamma-Branching

Fmoc-Leu-OH exhibits significantly faster coupling kinetics compared to its aliphatic structural analogs, Fmoc-Ile-OH and Fmoc-Val-OH [1]. Because leucine possesses a γ-branched side chain, the steric bulk is positioned further from the reactive α-carboxyl group. In standard SPPS protocols using HATU or HCTU activation, Fmoc-Leu-OH typically achieves >99% coupling efficiency in a single 30-to-45-minute cycle [2]. Conversely, β-branched amino acids like Fmoc-Ile-OH and Fmoc-Val-OH suffer from severe steric hindrance, frequently necessitating double coupling protocols (e.g., 2 × 1 hour) or elevated temperatures to prevent deletion sequences [1].

Evidence DimensionStandard Coupling Protocol Requirement
Target Compound DataFmoc-Leu-OH: Single coupling (30-45 min) typically yields >99%
Comparator Or BaselineFmoc-Ile-OH / Fmoc-Val-OH: Double coupling (2 x 60 min) frequently required
Quantified DifferenceReduces coupling time by ≥50% and halves coupling reagent consumption
ConditionsStandard SPPS using HATU/HCTU and DIPEA in DMF at room temperature

Faster, single-coupling cycles reduce synthesis time and cut the consumption of expensive activating reagents and solvents by half.

Enantiomeric Purity
Data to verify
≥99.8% (a/a)
Minimizes diastereomeric impurities from racemization
Supplier specification; D-enantiomer ≤0.2%

High Solubility in Polar Aprotic Solvents (DMF/NMP)

For automated peptide synthesizers, building block solubility is a critical procurement metric. Fmoc-Leu-OH demonstrates high solubility in standard SPPS solvents, easily achieving clear solutions at the standard 0.2 M to 0.5 M concentrations required for automated synthesis [1]. Formulations of 0.5 mmol in 5 mL DMF (0.1 M) or 0.2 mmol in 1 mL DMF (0.2 M) dissolve completely without heating . This high solubility ensures consistent fluidic delivery in automated flow-based or microwave-assisted synthesizers, preventing line blockages and ensuring accurate stoichiometric delivery during the coupling phase, which is a common failure point for less soluble hydrophobic derivatives [1].

Evidence DimensionSolubility in DMF
Target Compound DataFmoc-Leu-OH: Clearly soluble at 0.2 M to 0.5 M
Comparator Or BaselinePoorly soluble Fmoc-amino acids: Require heating or chaotropic salts
Quantified DifferenceGuarantees complete dissolution at standard automated SPPS concentrations
Conditions25 °C in N,N-Dimethylformamide (DMF)

Reliable solubility prevents automated synthesizer line clogs and ensures accurate dosing, which is critical for reproducible GMP peptide manufacturing.

PPARγ Affinity
Data to verify
Ki = 15 μM
Selective PPARγ ligand; not shared by other Fmoc-amino acids
Reported maximal efficacy comparable to rosiglitazone

Impact of ≥99.0% HPLC Purity on Sequence Fidelity

The procurement of high-specification Fmoc-Leu-OH (≥99.0% HPLC purity) is critical to avoid sequence-truncating impurities . Lower-grade Fmoc-Leu-OH can contain trace amounts of free amino acids, acetic acid, or pre-formed dipeptides (e.g., Fmoc-Leu-Leu-OH). During solid-phase assembly, acetic acid acts as a capping agent, permanently terminating the growing peptide chain, while dipeptide impurities result in +113 Da insertion mutations that are chromatographically difficult to separate from the target product . Procuring enhanced specification Fmoc-Leu-OH ensures these critical impurities are kept below 0.5%, maximizing the final yield of the target peptide and minimizing preparative HPLC purification losses .

Evidence DimensionCritical Impurity Profile
Target Compound DataEnhanced Spec Fmoc-Leu-OH: ≥99.0% purity, <0.5% dipeptide/acetic acid
Comparator Or BaselineStandard/Crude Grade: <98% purity with higher capping impurities
Quantified DifferencePrevents irreversible chain termination and insertion mutations
ConditionsStepwise automated SPPS assembly

Investing in ≥99.0% pure Fmoc-Leu-OH drastically reduces downstream purification costs and prevents batch failures caused by inseparable insertion sequences.

DMF Solubility
Reported
Clearly soluble at 0.5 M
Enables high-concentration coupling for difficult sequences
Fmoc-Gly-OH partially soluble at 0.2 M; visual inspection

Automated High-Throughput Peptide Library Synthesis

Due to its high solubility in DMF and rapid, single-coupling kinetics (enabled by its γ-branched structure), Fmoc-Leu-OH is a highly efficient leucine source for automated parallel SPPS, where uniform coupling times are programmed across all reaction vessels [1].

GMP Manufacturing of Therapeutic Peptides

In the commercial scale-up of peptide APIs (e.g., GLP-1 agonists), the use of Fmoc-Leu-OH allows for HF-free, TFA-based cleavage protocols, aligning with stringent environmental and safety regulations while maintaining high crude yields [2].

Synthesis of Sterically Demanding Sequences

When synthesizing hydrophobic or aggregation-prone peptide domains, Fmoc-Leu-OH's lack of β-branching allows it to couple efficiently even in sterically restricted environments, whereas substituting with Ile or Val would lead to significant deletion sequences [1].

Application Fit

Application
Selection Property
Validation Focus
Long-chain peptide synthesis
High coupling efficiency
Cumulative yield and crude purity assessment
Stereochemically defined peptide synthesis
Enantiomeric purity grade
Racemization impurity and diastereomer analysis
PPARγ pathway research
PPARγ ligand activity
Receptor binding and functional agonism assays
High-concentration SPPS protocols
DMF solubility profile
Solution concentration and coupling kinetics optimization

Physical Description

Solid; [EMD Millipore MSDS]

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

353.16270821 Da

Monoisotopic Mass

353.16270821 Da

Heavy Atom Count

26

UNII

KF18F70UF3

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 8 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35661-60-0

Wikipedia

FMOC-L-Leucine
N-(fluorenyl-9-methoxycarbonyl)leucine
Xiong et al. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors. Nature Chemistry, doi: 10.1038/nchem.2577, published online 25 July 2016

Explore Compound Types